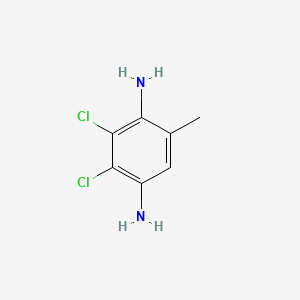

2,3-Dichloro-5-methylbenzene-1,4-diamine

Description

Properties

CAS No. |

13711-11-0 |

|---|---|

Molecular Formula |

C7H8Cl2N2 |

Molecular Weight |

191.055 |

IUPAC Name |

2,3-dichloro-5-methylbenzene-1,4-diamine |

InChI |

InChI=1S/C7H8Cl2N2/c1-3-2-4(10)5(8)6(9)7(3)11/h2H,10-11H2,1H3 |

InChI Key |

UMUZCVWHSKBQBZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1N)Cl)Cl)N |

Synonyms |

2,3-Dichloro-5-methyl-1,4-benzenediamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

- 2,6-Dichlorobenzene-1,4-diamine: Unlike the target compound, the 2,6-dichloro isomer undergoes autoxidation to form a protein-reactive quinone imine, a pathway shared with p-phenylenediamine. This reactivity contributes to its role as a skin sensitizer . The 2,3-dichloro configuration in the target compound may alter oxidation kinetics or product stability due to steric and electronic differences.

- The methyl groups may further hinder oxidation compared to unchlorinated diamines .

Functional Group Impact on Bioactivity

- 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ): Although a naphthoquinone derivative, its dichloro and methoxy substituents mirror the halogenated motifs in the target compound. DCDMNQ exhibits potent cytotoxicity (IC₅₀ = 1–10 µM) in prostate cancer cells, inducing apoptosis and cell cycle arrest . This suggests that chloro-substituted aromatic systems may broadly enhance antitumor activity, though the target compound’s diamine structure could modulate its mechanism.

- N1-[(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)methyl]-N4,N4-diethylbenzene-1,4-diamine (SI18) : This compound, with a dichlorophenyl isoxazole moiety, demonstrates the role of bulky substituents in directing pharmacological activity, such as targeting specific enzymes or receptors .

DNA Intercalation Potential

Compounds like 8-(chloromethyl)-9'-purine-2,6-diamine (ICI) and 6-methylquinazoline-2,4-diamine (IC2) exhibit DNA intercalation due to planar aromatic bicyclic systems . While 2,3-Dichloro-5-methylbenzene-1,4-diamine lacks such bicyclic rings, its chloro and methyl groups may still permit weak intercalation or groove binding, though this remains speculative without direct evidence.

Data Tables

Table 1. Structural and Physicochemical Comparison

Preparation Methods

Diazotization of Chlorinated Aniline Precursors

The foundational approach involves diazotization of 3-chloro-5-methylaniline under acidic conditions. In a representative protocol adapted from CN103508903A, 3-chloro-5-methylaniline is dissolved in aqueous hydrochloric acid (HCl) and treated with sodium nitrite (NaNO₂) at 0–5°C to generate the diazonium salt intermediate. Critical parameters include maintaining pH < 2 to stabilize the diazonium species and prevent premature decomposition.

Coupling with Aromatic Substrates

The diazonium salt is subsequently coupled with a methyl-substituted benzene derivative, such as 2-chloro-5-methylphenol, in a nucleophilic aromatic substitution reaction. This step forms an azo-linked intermediate, 4-amino-2,3-dichloro-5-methylazobenzene, with regioselectivity governed by the electron-withdrawing effects of the chloro and methyl groups.

Reaction Conditions:

-

Temperature : 10–15°C to minimize side reactions

-

Catalyst : None required; proceeds via electrophilic attack

Reduction of Azo Intermediates to Diamines

Catalytic Hydrogenolysis

The azo bond in 4-amino-2,3-dichloro-5-methylazobenzene is reduced to the corresponding diamine using catalytic hydrogenation or chemical reductants. Zinc dust in hydrochloric acid (Zn/HCl) is preferred for industrial applications due to its cost-effectiveness and high selectivity:

Optimization Insights:

Alternative Reductants: Iron in Acidic Media

Iron powder in HCl offers comparable efficiency to Zn, with yields of 75–78% reported for analogous diamines. The reaction mechanism involves sequential protonation and electron transfer, with Fe²⁺ ions facilitating azo bond cleavage.

Alternative Synthetic Pathways

Nitro Group Reduction

A multistep synthesis starting from 2,3-dichloro-5-methylnitrobenzene could involve:

-

Nitration : Introducing nitro groups at positions 1 and 4 using mixed acid (H₂SO₄/HNO₃).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Sn/HCl) converts nitro groups to amines.

Challenges include controlling nitration regioselectivity and avoiding over-reduction to hydroxylamine derivatives.

Industrial-Scale Production Considerations

Process Intensification

Large-scale implementations of the diazotization-reduction sequence prioritize:

Q & A

Q. Why do catalytic hydrogenation methods yield inconsistent results for nitro-group reduction in this compound?

- Methodological Answer : Catalyst poisoning by chlorine substituents can occur. Optimize using Pd/C with H₂ at 30–40 psi and acidic conditions (e.g., HCl in THF) to enhance catalytic activity. Monitor reaction progress via in-situ FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.